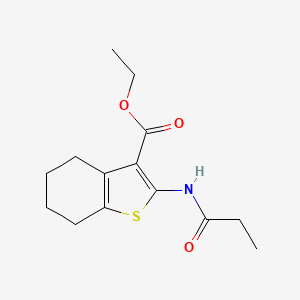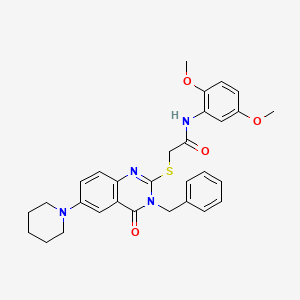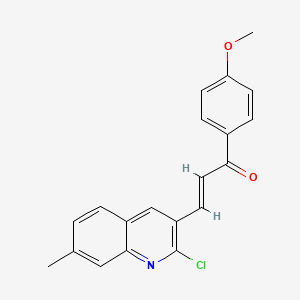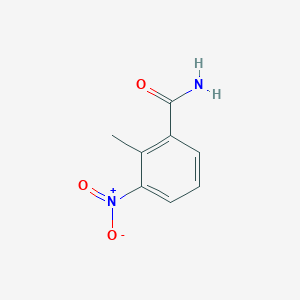![molecular formula C24H19Cl2N3O2 B2758422 2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione CAS No. 1030937-43-9](/img/structure/B2758422.png)
2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a naphthalene-1,4-dione group, a piperidine ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds have been involved in reactions like protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its density, boiling point, vapor pressure, and other properties .Applications De Recherche Scientifique
Anticonvulsant Activity
Research by Ghareb et al. (2017) focused on the synthesis and preliminary anticonvulsant activity evaluation of novel derivatives, including those related to naphthalene-1,4-dione. The study involved pharmacological evaluation and molecular modeling to identify potential anticonvulsant agents, demonstrating the significant delay in the onset of convulsion and prolongation of survival time in vivo, indicating CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors.
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and the development of pharmacophore models for receptor ligands. This research Shim et al. (2002) highlights the compound's potential in studying receptor-ligand interactions and contributing to the understanding of the structural basis of antagonist activity at cannabinoid receptors.
Chemosensors for Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors, demonstrating remarkable selectivity towards Cu2+ ions. This study Gosavi-Mirkute et al. (2017) showcases the application of naphthalene-1,4-dione derivatives in developing sensitive and selective sensors for environmental and analytical chemistry.
Biological Activities
Research into novel compounds containing lawsone, including naphthalene-1,4-dione derivatives, revealed their potential in antioxidant and antitumor activities. Hassanien et al. (2022) explored these compounds for their biological applications, emphasizing their utility in developing therapeutic agents Hassanien et al. (2022).
Antifungal and Antibacterial Agents
Tandon et al. (2010) synthesized nitrogen and sulfur-containing hetero-1,4-naphthoquinones, evaluating their potential as antifungal and antibacterial agents. This research Tandon et al. (2010) provides insights into the development of new antimicrobial drugs, highlighting the versatility of naphthalene-1,4-dione derivatives in pharmaceutical chemistry.
Propriétés
IUPAC Name |
2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2/c25-16-7-5-14(6-8-16)19-13-20(28-27-19)15-9-11-29(12-10-15)22-21(26)23(30)17-3-1-2-4-18(17)24(22)31/h1-8,13,15H,9-12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYISFUVLYQSVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2758339.png)



![N-[4-(2-bromoethyl)phenyl]Acetamide](/img/structure/B2758345.png)
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758346.png)
![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)
![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)


![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)
